

CAS number and molecular formula of 4-Phenylpiperidin-2-one.

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Compound of Interest

Compound Name: 4-Phenylpiperidin-2-one

Cat. No.: B1288294

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A Technical Guide to 4-Phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Phenylpiperidin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its fundamental chemical properties, synthesis, and known biological context, with a focus on presenting clear, structured data and methodologies.

Core Chemical and Physical Properties

4-Phenylpiperidin-2-one is a derivative of piperidine featuring a phenyl group at the 4-position and a carbonyl group at the 2-position. Its fundamental properties are summarized below.

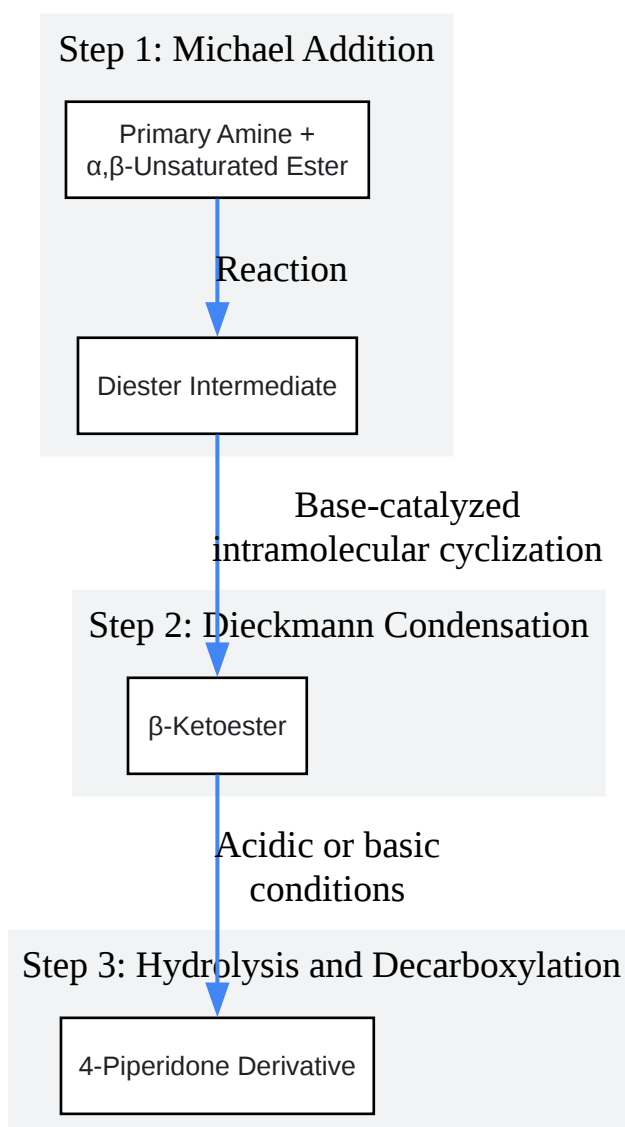
Property	Value	Source
CAS Number	81976-73-0	[1]
Molecular Formula	C ₁₁ H ₁₃ NO	[1]
Molecular Weight	175.23 g/mol	[1]
IUPAC Name	4-phenylpiperidin-2-one	[1]
Topological Polar Surface Area	29.1 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]

Synthesis of 4-Phenylpiperidin-2-one: An Overview

While a specific, detailed experimental protocol for the synthesis of **4-Phenylpiperidin-2-one** is not extensively documented in readily available literature, the synthesis of the broader class of 4-piperidones is well-established. These methods can be adapted to produce the target compound. The following sections describe a generalized experimental approach.

General Synthetic Strategy: Dieckmann Condensation

A common and versatile method for the synthesis of 4-piperidone scaffolds is the Dieckmann condensation.[2][3] This intramolecular cyclization of a diester is a powerful tool for forming five- and six-membered rings. The general workflow for synthesizing a 4-piperidone derivative is illustrated below.



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Caption: Generalized workflow for the synthesis of 4-piperidone derivatives.

Experimental Protocol: A Generalized Approach

The following protocol outlines the key steps in a typical synthesis of a 4-piperidone derivative, which could be adapted for **4-Phenylpiperidin-2-one**.

Materials:

- A primary amine (e.g., an amino acid derivative)

- An α,β -unsaturated ester (e.g., methyl acrylate)
- A strong base (e.g., sodium ethoxide, sodium hydride)
- An appropriate solvent (e.g., toluene, ethanol)
- Acid or base for hydrolysis and decarboxylation (e.g., HCl, NaOH)

Procedure:

- **Michael Addition:** The primary amine is reacted with two equivalents of the α,β -unsaturated ester in a suitable solvent. This reaction forms a diester intermediate. The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
- **Dieckmann Condensation:** The diester intermediate is then treated with a strong base to induce an intramolecular cyclization, forming a β -ketoester. This reaction is usually carried out under anhydrous conditions to prevent side reactions.
- **Hydrolysis and Decarboxylation:** The resulting β -ketoester is subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the final 4-piperidone derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.

Biological and Pharmacological Context

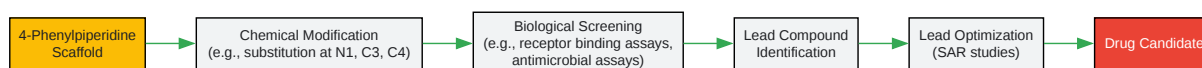
The 4-phenylpiperidine scaffold is a well-known pharmacophore present in a variety of biologically active molecules, particularly those targeting the central nervous system. Derivatives of 4-phenylpiperidine are known to exhibit a range of pharmacological activities, including:

- **Opioid Receptor Agonism:** The 4-phenylpiperidine structure is a core component of several opioid analgesics.[4]
- **Dopamine D2 Receptor Ligands:** Modifications of the 4-phenylpiperidine ring have led to the development of ligands for the dopamine D2 receptor, with potential applications in treating neurological and psychiatric disorders.[5]

- Antimicrobial and Antifungal Activity: Certain derivatives of piperidin-4-one have shown promising in vitro antibacterial and antifungal properties.[6]

While the specific biological activity and signaling pathways of **4-Phenylpiperidin-2-one** are not extensively detailed in the current literature, its structural similarity to these pharmacologically active classes of compounds suggests its potential as a scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its biological profile.

The logical relationship for the development of such compounds can be visualized as a progression from the core scaffold to potential therapeutic applications.



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Caption: Drug discovery workflow starting from a core scaffold.

Spectral Data

Detailed spectral data (^1H NMR, ^{13}C NMR, IR) for **4-Phenylpiperidin-2-one** is not consistently available across public databases. However, for related 4-phenylpiperidine and piperidin-4-one derivatives, characteristic spectral features can be expected.

- ^1H NMR: Signals corresponding to the aromatic protons of the phenyl group would be expected in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring would appear as a series of multiplets in the upfield region.
- ^{13}C NMR: Aromatic carbons would resonate in the δ 120-140 ppm region, while the carbonyl carbon of the lactam would appear significantly downfield. The aliphatic carbons of the piperidine ring would be found in the upfield region.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be a key feature, typically appearing in the range of 1650-1680 cm^{-1} . An N-H stretch would also be observable for the unsubstituted lactam.

Researchers are advised to acquire and interpret their own spectral data for unambiguous characterization of synthesized **4-Phenylpiperidin-2-one**.

Conclusion

4-Phenylpiperidin-2-one represents a molecule of interest within the broader class of pharmacologically relevant piperidine derivatives. While specific experimental and biological data are sparse, the established synthetic methodologies for the piperidone core and the known biological activities of the 4-phenylpiperidine scaffold provide a solid foundation for future research and development. This guide serves as a starting point for professionals seeking to explore the potential of this and related compounds in drug discovery.

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